molecular formula C13H16N4O5 B15092627 N-Acetyl-L-glutamine p-nitroanilide

N-Acetyl-L-glutamine p-nitroanilide

Cat. No.: B15092627
M. Wt: 308.29 g/mol
InChI Key: WCUDNXGWFVHMKG-UHFFFAOYSA-N
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Description

N-Acetyl-L-glutamine p-nitroanilide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of L-glutamine, an amino acid that plays a crucial role in cellular metabolism. The compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamine molecule and a p-nitroanilide group attached to the carboxyl end.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-glutamine p-nitroanilide typically involves the acetylation of L-glutamine followed by the introduction of the p-nitroanilide group. The process can be summarized in the following steps:

    Acetylation of L-glutamine: L-glutamine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-Acetyl-L-glutamine.

    Introduction of p-nitroanilide group: The N-Acetyl-L-glutamine is then reacted with p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-glutamine p-nitroanilide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-glutamine and p-nitroaniline.

    Reduction: The nitro group in the p-nitroanilide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

    Hydrolysis: L-glutamine and p-nitroaniline.

    Reduction: N-Acetyl-L-glutamine p-phenylenediamine.

    Substitution: Various N-substituted derivatives of L-glutamine.

Scientific Research Applications

N-Acetyl-L-glutamine p-nitroanilide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

    Biology: Employed in cell culture studies to investigate the role of glutamine in cellular metabolism and signaling pathways.

    Medicine: Potential therapeutic applications in treating conditions related to glutamine metabolism, such as cancer and neurodegenerative diseases.

    Industry: Utilized in the production of biochemical reagents and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Acetyl-L-glutamine p-nitroanilide involves its interaction with specific enzymes and cellular pathways. The compound is hydrolyzed by enzymes such as glutaminase to release L-glutamine and p-nitroaniline. L-glutamine then participates in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of nucleotides and amino acids. The p-nitroaniline moiety can undergo further metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

N-Acetyl-L-glutamine p-nitroanilide can be compared with other similar compounds such as:

    N-Glutaryl-L-phenylalanine p-nitroanilide: Used as a substrate to determine chymotrypsin activity.

    N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Utilized to measure granzyme B activity.

    γ-L-glutamyl-p-nitroanilide: Inhibits the ASCT2 transporter, limiting cancer cell growth.

The uniqueness of this compound lies in its specific interactions with glutamine-related enzymes and pathways, making it a valuable tool in studying glutamine metabolism and its implications in health and disease.

Properties

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

2-acetamido-N-(4-nitrophenyl)pentanediamide

InChI

InChI=1S/C13H16N4O5/c1-8(18)15-11(6-7-12(14)19)13(20)16-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,18)(H,16,20)

InChI Key

WCUDNXGWFVHMKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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